molecular formula C4H11ClSn B1610858 Chloromethyltrimethyltin CAS No. 4554-90-9

Chloromethyltrimethyltin

Cat. No.: B1610858
CAS No.: 4554-90-9
M. Wt: 213.29 g/mol
InChI Key: UJYUUICSINMICU-UHFFFAOYSA-N
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Description

Chloromethyltrimethyltin is an organotin compound with the chemical formula C4H11ClSn. It is a colorless liquid that is primarily used as a reagent in organic synthesis. The compound is known for its reactivity and is utilized in various chemical reactions, particularly in the field of organometallic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions: Chloromethyltrimethyltin can be synthesized through the reaction of trimethyltin chloride with chloromethylating agents. One common method involves the use of chloromethyl methyl ether in the presence of a catalyst such as ferric chloride or zinc chloride . The reaction typically proceeds under mild conditions, with the chloromethylating agent being added dropwise to a solution of trimethyltin chloride in an inert solvent like dichloromethane.

Industrial Production Methods: On an industrial scale, this compound is produced using similar methods but with optimized reaction conditions to ensure higher yields and purity. The use of continuous flow reactors and advanced purification techniques, such as distillation under reduced pressure, are common practices to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions: Chloromethyltrimethyltin undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form tin oxides.

    Reduction: It can be reduced to form lower oxidation state tin compounds.

    Substitution: this compound readily participates in nucleophilic substitution reactions, where the chloromethyl group is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate are commonly used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.

    Substitution: Nucleophiles such as amines, thiols, or alcohols can react with this compound under mild conditions, often in the presence of a base like triethylamine.

Major Products Formed:

    Oxidation: Tin oxides and chloromethane.

    Reduction: Trimethyltin compounds and chloromethane.

    Substitution: Various organotin compounds depending on the nucleophile used.

Scientific Research Applications

Chloromethyltrimethyltin has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which chloromethyltrimethyltin exerts its effects involves the interaction of the chloromethyl group with various molecular targets. The compound can form covalent bonds with nucleophilic sites on biomolecules, leading to alterations in their structure and function. This reactivity is harnessed in synthetic chemistry to modify and create new compounds with desired properties.

Comparison with Similar Compounds

Chloromethyltrimethyltin is unique among organotin compounds due to its specific reactivity and the presence of the chloromethyl group. Similar compounds include:

This compound stands out due to its versatility in synthetic applications and its potential for further functionalization.

Properties

IUPAC Name

chloromethyl(trimethyl)stannane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/CH2Cl.3CH3.Sn/c1-2;;;;/h1H2;3*1H3;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJYUUICSINMICU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Sn](C)(C)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H11ClSn
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00545724
Record name (Chloromethyl)(trimethyl)stannane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00545724
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

213.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4554-90-9
Record name (Chloromethyl)(trimethyl)stannane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00545724
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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